A Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol
A Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the chemical formula C9H12ClNO. It serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyes. A thorough understanding of its physicochemical properties is fundamental for its application in organic synthesis, drug design, and formulation development. These properties govern its reactivity, solubility, and bioavailability, making their characterization a critical step in research and development. This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol, details the experimental protocols for their determination, and presents a logical workflow for such characterization.
Core Physicochemical Properties
The key physicochemical parameters of 2-Amino-1-(4-chlorophenyl)propan-1-ol are summarized in the table below. It is important to note that some of the available data are predicted values and may vary from experimentally determined results.
| Property | Value | Source |
| Molecular Formula | C9H12ClNO | |
| Molecular Weight | 185.65 g/mol | |
| Appearance | Colorless to slightly yellow solid | |
| Melting Point | 58-62 °C or 238-238.5 °C | |
| Boiling Point | 323.2 ± 27.0 °C (Predicted) | |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | |
| logP | 3.22290 | [1] |
| Solubility | Soluble in water and many organic solvents. |
Experimental Protocols
The determination of the physicochemical properties of a compound like 2-Amino-1-(4-chlorophenyl)propan-1-ol involves a series of standardized experimental procedures. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
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Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of the compound.
-
Procedure :
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[2]
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The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]
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The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[3][4]
-
For accuracy, the determination should be repeated at least twice, and the average value is reported.
-
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), and the liquid sample.
-
Procedure :
-
A few milliliters of the liquid are placed in a small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
-
Apparatus : Vials with screw caps, orbital shaker with temperature control, analytical balance, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure :
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a vial.
-
The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for phase separation. The solid and liquid phases are then separated by centrifugation or filtration.[8]
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.[8]
-
This procedure is repeated at various pH values to determine the pH-solubility profile.[9]
-
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.
-
Apparatus : Potentiometer with a pH electrode, burette, beaker, magnetic stirrer, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Procedure :
-
A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water if the compound has low aqueous solubility.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[10][11]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[11][12]
-
LogP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus : Vials with screw caps, orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure :
-
n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of the second phase is added to the vial.
-
The vial is sealed and shaken for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).[13][14]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[13]
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]
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Experimental and Characterization Workflow
A systematic workflow is essential for the comprehensive physicochemical characterization of a chemical compound. The following diagram illustrates a logical sequence of experiments and analyses.
Conclusion
The physicochemical properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol are critical parameters that influence its behavior in chemical reactions and biological systems. Accurate determination of these properties through standardized experimental protocols is essential for its effective utilization in research and development. This guide provides a foundational understanding of these properties and the methodologies for their assessment, serving as a valuable resource for scientists and researchers in the field.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. scribd.com [scribd.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. who.int [who.int]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
